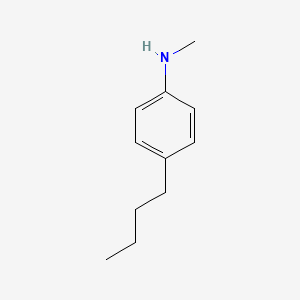

4-butyl-N-methylaniline

CAS No.:

Cat. No.: VC17716424

Molecular Formula: C11H17N

Molecular Weight: 163.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17N |

|---|---|

| Molecular Weight | 163.26 g/mol |

| IUPAC Name | 4-butyl-N-methylaniline |

| Standard InChI | InChI=1S/C11H17N/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9,12H,3-5H2,1-2H3 |

| Standard InChI Key | HGQUVYMHEGKTRL-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1=CC=C(C=C1)NC |

Introduction

Physical and Chemical Properties

Physicochemical Characteristics

Key properties of 4-butyl-N-methylaniline, as derived from experimental data, include:

The compound’s low solubility in polar solvents and moderate acidity (pKa ~4.75) suggest utility in non-aqueous reaction environments .

Spectroscopic and Analytical Data

Fourier-transform infrared (FT-IR) and Raman spectroscopy studies of analogous N-methylaniline derivatives reveal characteristic N-H stretching vibrations near 3400 cm and aromatic C=C bonds at 1600–1500 cm . Nuclear magnetic resonance (NMR) spectra would likely show distinct shifts for the methyl group ( ~2.9 ppm) and butyl chain protons ( 0.8–1.5 ppm).

Synthesis and Production

Industrial Synthesis Pathways

4-Butyl-N-methylaniline is typically synthesized via:

-

Alkylation of N-methylaniline: Reaction of N-methylaniline with 1-bromobutane in the presence of a base (e.g., KCO) under reflux conditions .

-

Reductive Amination: Condensation of 4-butylbenzaldehyde with methylamine followed by reduction using catalysts like palladium on carbon .

Purification and Stability

The compound is purified via vacuum distillation to isolate the oily product. Storage at 2–8°C in amber glass containers is recommended to prevent degradation .

Applications in Industry and Research

Pharmaceutical Intermediate

4-Butyl-N-methylaniline serves as a precursor to substituted acetamides, which act as multidrug resistance (MDR) protein antagonists. These derivatives enhance the efficacy of chemotherapeutic agents by inhibiting drug efflux from cancer cells .

Polymer Science

Poly(N-methylaniline) derivatives, including those with butyl substituents, exhibit enhanced solubility in organic solvents compared to unsubstituted polyaniline. This property is exploited in conductive polymers for electronic devices .

| Supplier | Packaging | Price (USD) | Source Citation |

|---|---|---|---|

| TRC | 2 g | 95 | |

| TRC | 5 g | 295 | |

| Biosynth Carbosynth | 1 g | 119.9 | |

| Biosynth Carbosynth | 2 g | 218.1 |

Pricing reflects synthesis complexity and purity grades (e.g., technical vs. analytical).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume